N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-10(14)9(13)8-5-3-2-4-6-8/h2-6,10,14H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGGISJHTXCRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide
[1]
Executive Summary
N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide (CAS 2187-27-1 ) is a specialized hemiaminal intermediate formed via the nucleophilic addition of acetamide to phenylglyoxal.[1] While often encountered as a transient species in the synthesis of oxazoles or as a model compound for protein modification studies (specifically arginine-phenylglyoxal adducts), it exists as a distinct, isolable chemical entity.
This guide provides a definitive technical breakdown of the compound's identity, synthesis pathways, stability characteristics, and experimental handling, designed for researchers in organic synthesis and medicinal chemistry.
Part 1: Chemical Identity & Structural Analysis
The compound is an
Core Identifiers
| Parameter | Detail |
| Chemical Name | N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide |
| CAS Registry Number | 2187-27-1 |
| Molecular Formula | |
| Molecular Weight | 193.20 g/mol |
| SMILES | CC(=O)NC(O)C(=O)c1ccccc1 |
| InChI Key | (Predicted) QLTTYYZHUUIFMR-UHFFFAOYSA-N |
| Structure Type | Hemiaminal (Adduct of Phenylglyoxal + Acetamide) |
Structural Context
The molecule features three critical functional zones:
-
Acetamide Terminus: Provides stability via resonance but acts as a weak nucleophile during formation.
-
Hemiaminal Linkage (
): The central chiral center (racemic in standard synthesis) susceptible to hydrolysis or dehydration. -
Benzoyl Group: An electron-withdrawing segment that stabilizes the adjacent hemiaminal but also activates the carbonyl for further nucleophilic attack.
Part 2: Synthesis & Formation Mechanism[3]
The formation of CAS 2187-27-1 is a classic example of nucleophilic addition to a 1,2-dicarbonyl system. Phenylglyoxal (often used as the hydrate) presents a highly electrophilic aldehyde carbon, which is attacked by the amide nitrogen.
Reaction Scheme
The reaction proceeds under neutral or mildly acidic conditions. Unlike simple aldehydes, the adjacent ketone in phenylglyoxal increases the electrophilicity of the aldehyde group, allowing even poor nucleophiles like acetamide to react.
Figure 1: Synthesis pathway and potential dehydration fate of CAS 2187-27-1.[2]
Mechanistic Insight[3][4]
-
Activation: The aldehyde carbonyl of phenylglyoxal is more reactive than the ketone due to steric accessibility and electronic factors.
-
Addition: The amide nitrogen attacks the aldehyde carbon.
-
Stabilization: The resulting hemiaminal is stabilized by the intramolecular hydrogen bond between the hydroxyl group and the amide carbonyl, and the electron-withdrawing effect of the benzoyl group.
Part 3: Experimental Protocols
Protocol A: Representative Synthesis of CAS 2187-27-1
Note: This protocol is derived from standard methodologies for glyoxal-amide condensations.
Reagents:
-
Phenylglyoxal monohydrate (10 mmol, 1.52 g)
-
Acetamide (10 mmol, 0.59 g)
-
Solvent: Water (10 mL) or Ethanol (5 mL)
Procedure:
-
Dissolution: Dissolve phenylglyoxal monohydrate in the chosen solvent at room temperature. Ensure complete dissolution (solution may be slightly yellow).
-
Addition: Add acetamide in a single portion with vigorous stirring.
-
Incubation: Heat the mixture gently to 40–50°C for 30 minutes, then allow to stir at room temperature for 4–12 hours.
-
Isolation:
-
Purification: Recrystallize from ethanol/water (1:1).
Yield: Typically 60–80%. Characterization:
-
Melting Point: Expect range 130–140°C (decomposition).
-
IR: Look for -OH stretch (3300-3400 cm⁻¹), Amide I (1650 cm⁻¹), and Ketone C=O (1680-1700 cm⁻¹).
Part 4: Applications & Stability
Precursor to Heterocycles
This hemiaminal is a "masked" N-acylimine. Under acidic conditions (e.g., p-TsOH, reflux), it undergoes dehydration to form the reactive N-acylimine species, which can then:
-
Cyclize to form Oxazoles (Robinson-Gabriel synthesis variation).
-
React with other nucleophiles (Friedel-Crafts type) to function as an
-amidoalkylation reagent.
Biological Relevance (Arginine Modification)
Phenylglyoxal is a standard reagent for modifying arginine residues in proteins. The reaction forms a cis-diol adduct with the guanidino group. CAS 2187-27-1 serves as a small-molecule model for understanding the stability and reversibility of these glyoxal-nitrogen adducts.
Stability Profile
| Condition | Stability Assessment |
| Solid State | Stable at Room Temperature (Store desiccated). |
| Aqueous Solution (Neutral) | Equilibrium exists; slow dissociation back to PGO and acetamide. |
| Aqueous Solution (Acidic) | Rapid dehydration to N-acylimine or hydrolysis. |
| Basic Conditions | Unstable; rapid hydrolysis or rearrangement (Cannizzaro type). |
Part 5: Decision Logic for Identification
When encountering an unknown sample suspected to be CAS 2187-27-1, use this logic flow to confirm identity versus related impurities.
Figure 2: Analytical decision tree for validating N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide.
References
-
Sigma-Aldrich . Product Specification: N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide. CAS 2187-27-1.[1] Link
-
Accela ChemBio . Chemical Catalog: N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide. Link
-
Takahashi, K. "The reaction of phenylglyoxal and related reagents with amino acids."[3] Journal of Biochemistry (1977). (Contextual reference for PGO-amine chemistry). Link
-
PubChem . Compound Summary: Acetamide, N-(2-hydroxy-1-oxo-2-phenylethyl)- derivatives. Link
Core Molecular Architecture and Physicochemical Properties
An In-Depth Technical Guide to the Properties of Alpha-Hydroxy-N-Acylglycine Derivatives
This guide provides a comprehensive technical overview of alpha-hydroxy-N-acylglycine derivatives, a class of molecules garnering significant interest across dermatology, metabolic research, and drug development. We will explore their fundamental chemical properties, synthesis methodologies, biological activities, and the analytical techniques essential for their study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of these compounds.
Alpha-hydroxy-N-acylglycine derivatives are structurally related to peptides and alpha-hydroxy acids (AHAs). Their core structure consists of a glycine backbone where the nitrogen atom is acylated, and the alpha-carbon is substituted with a hydroxyl group. This unique arrangement confers a blend of properties from their parent molecules, leading to distinct biological activities. Unlike peptides, the side chain is positioned on the nitrogen atom, creating an achiral and flexible backbone that lacks hydrogen bond donors.[1]
The specific nature of the acyl chain (R group) is a critical determinant of the molecule's physicochemical properties, such as solubility and lipophilicity. For instance, increasing the length and saturation of the aliphatic R group enhances lipophilicity, which can improve cell membrane permeability.[2][3]
Structural Diagram
Caption: Core chemical structure of alpha-hydroxy-N-acylglycine derivatives.
Key Physicochemical Data
The properties of these derivatives can be modulated by altering the acyl group. The following table summarizes key predicted properties for a representative molecule, Capryloyl Glycine, to illustrate these characteristics.
| Property | Value | Source |
| IUPAC Name | 2-octanamidoacetic acid | [4] |
| Molecular Formula | C₁₀H₁₉NO₃ | [4] |
| Molecular Weight | 201.26 g/mol | [4] |
| Water Solubility | 1 g/L (Predicted) | [4] |
| logP | 1.59 - 2.07 (Predicted) | [4] |
| pKa (Strongest Acidic) | 4.05 (Predicted) | [4] |
Synthesis and Derivatization Strategies
The synthesis of alpha-hydroxy-N-acylglycine derivatives can be approached through several routes, often modifying established methods for peptide or amino acid synthesis. A common and environmentally conscious approach is the direct N-substitution of glycine derivatives.
General Synthesis Workflow
A prevalent method involves the reaction of an appropriate amine with chloroacetic acid in an aqueous solution, followed by subsequent modifications to introduce the alpha-hydroxy group. This "green synthesis" approach avoids the use of toxic solvents.[3][5] More complex derivatives can be built using solid-phase synthesis techniques, which allow for modular addition of diverse side chains.[1] Another strategy involves the amidocarbonylation of paraformaldehyde with an amide in the presence of a cobalt-containing catalyst system.[6]
Caption: Generalized workflow for the synthesis of N-substituted glycine derivatives.
Experimental Protocol: Green Synthesis of N-Alkyl Glycine Precursors
This protocol describes a foundational step in creating the N-acylglycine backbone, which can then be further modified. The causality behind using an ice bath is to control the exothermic reaction between the amine and chloroacetic acid, preventing side reactions and ensuring a higher yield of the desired product.
-
Preparation: Prepare a solution of the desired alkyl amine (22 mmol) in 3 mL of cold water. In a separate flask, dissolve chloroacetic acid (0.945 g, 10 mmol) in 3 mL of water and place it in an ice bath.[3]
-
Reaction: Add the alkyl amine solution dropwise to the stirring chloroacetic acid solution in the ice bath. Constant stirring is crucial for ensuring homogenous mixing and heat dissipation.[3][5]
-
Incubation: Continue stirring the reaction mixture for 24 hours in the ice bath.[3]
-
Solvent Removal: Remove the water completely using a rotary evaporator until a white precipitate is observed. This step isolates the crude product from the aqueous solvent.[3]
-
Purification: Wash the resulting chloride salt several times with pure acetone to remove unreacted starting materials and impurities.[3]
-
Final Product Isolation: Acidify the product with HCl to a pH of 2 and allow for slow evaporation at room temperature. The final product can be further purified by recrystallization with 1 M HCl.[3]
Biological Activities and Mechanisms of Action
Alpha-hydroxy-N-acylglycine derivatives exhibit a wide range of biological activities, from modulating skin cell behavior to acting as signaling molecules in the central nervous system.
Dermatological Applications
Similar to their alpha-hydroxy acid (AHA) cousins, these derivatives can act as effective agents for skin exfoliation (desquamation).[7][8] The proposed mechanism involves the chelation of calcium ions in the epidermis. This reduction in available calcium disrupts calcium-dependent cell adhesion molecules (cadherins) in the desmosomes, weakening the cohesion between corneocytes and promoting their shedding.[7] This leads to a smoother skin appearance and can help treat conditions like acne and keratoses.[8][9] Furthermore, some derivatives can increase the synthesis of dermal components like glycosaminoglycans and collagen, leading to increased skin thickness and a reduction in wrinkles.[10]
Caption: Mechanism of action for dermatological exfoliation.
Enzyme Inhibition and Metabolic Roles
Certain N-acylglycine derivatives are recognized as important metabolites and signaling molecules. They have been implicated in the diagnosis of metabolic diseases and play a role in the body's detoxification systems.[11][12][13]
Notably, specific long-chain N-acyl amino acids have been developed as potent and selective inhibitors of the glycine transporter 2 (GlyT2).[14] By inhibiting GlyT2, these compounds can increase the concentration of glycine in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism has shown promise for producing analgesia in animal models of chronic pain, making these derivatives promising lead compounds for new pain therapeutics.[14] For example, oleoyl-d-lysine was identified as a potent GlyT2 inhibitor with good bioavailability and the ability to cross the blood-brain barrier.[14]
Analytical Methodologies for Characterization
The accurate identification and quantification of alpha-hydroxy-N-acylglycine derivatives in complex biological matrices like plasma and urine are critical for research and clinical applications. Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant analytical platform for this purpose.[11][12][13]
Analytical Workflow: LC-MS for N-Acyl Glycines
Due to their chemical properties, derivatization is often employed to enhance detection sensitivity and chromatographic separation. A common reagent is 3-nitrophenylhydrazine (3-NPH), which reacts quickly with the carboxyl group of the N-acyl glycines in an aqueous solution.[11][12][13]
Caption: Standard workflow for the LC-MS analysis of N-acyl glycines.
Experimental Protocol: LC-MS Analysis with 3-NPH Derivatization
This protocol outlines a self-validating system for the sensitive detection of N-acyl glycines. The use of high-resolution MS allows for initial identification based on accurate mass, while a triple quadrupole MS can be used for robust quantification.[11][12]
-
Sample Preparation: Dilute urine samples 20-fold with a 70% methanol solution. For plasma, deproteinize with a suitable solvent.[12]
-
Derivatization:
-
Mix 40 µL of the diluted sample with 40 µL of an appropriate internal standard solution.
-
Add 40 µL of 3-nitrophenylhydrazine (3-NPH) hydrochloride reaction solution and 40 µL of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride reaction solution.
-
Mix and incubate the reaction at room temperature for 30 minutes. The EDC facilitates the coupling of 3-NPH to the carboxylic acid of the analyte.[12]
-
-
Liquid Chromatography (LC):
-
Column: Phenomenex polar C18 column (1.6 µm, 2.1 × 150 mm).[12]
-
Mobile Phase A: Milli-Q water with 0.01% formic acid.
-
Mobile Phase B: Acetonitrile with 0.01% formic acid.
-
Flow Rate: 0.25 mL/min.
-
Gradient: Start with 30% B, hold for 1 min, increase to 100% B at 13 min, hold for 2 min, then return to 30% B and hold for 2.9 min.[11][12]
-
-
Mass Spectrometry (MS):
-
Platform: High-resolution LC-QE-MS for initial identification and a triple quadrupole LC-MS for quantification.[11][12]
-
Ionization: Electrospray ionization (ESI), typically in positive mode for these derivatives.
-
Spray Voltage: 3.5 kV.[11]
-
Identification: Target analytes based on characteristic fragmentations of the 3-NPH derivatives, such as the product ions at m/z 122.0231, 137.0339, and 152.0450.[11]
-
Conclusion and Future Directions
Alpha-hydroxy-N-acylglycine derivatives represent a versatile and functionally rich class of molecules. Their unique structural characteristics, combining features of amino acids and hydroxy acids, give rise to a diverse array of biological activities. From modulating skin structure and function to acting as potent inhibitors of neuronal transporters, their applications are expanding.
Future research will likely focus on refining their synthesis to create novel derivatives with enhanced specificity and potency. In drug development, optimizing pharmacokinetic properties to improve bioavailability and reduce off-target effects remains a key challenge. As analytical techniques continue to improve in sensitivity, we can expect the discovery of new endogenous derivatives and a deeper understanding of their roles in health and disease, solidifying their importance in both therapeutic and research settings.
References
- Wang, X. (1999). A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin. Medical Hypotheses, 53(5), 380-382.
- Li, J., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry, 95(5), 2897-2905.
- Li, J., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice.
- Kwon, Y.-U., & Kodadek, T. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids)
- Webb, T. (2016). Acyl Derivatives of Α-hydroxyhippuric Acid.
- Lawrence, J., et al. (2006). N-Hydroxy and N-acyloxy peptides: synthesis and chemical modifications. Organic & Biomolecular Chemistry, 4, 3125-3141.
- Li, J., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. PubMed.
- Unknown Author. (n.d.).
- Unknown Author. (n.d.). Hydroxy acids – Knowledge and References. Taylor & Francis.
- Carland, J. E., et al. (2016). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. ACS Chemical Neuroscience, 7(11), 1533-1542.
- Unknown Author. (n.d.).
- Ghasemian, A., et al. (2023).
- Ghasemian, A., et al. (2023).
- Unknown Author. (n.d.). Hydroxycarboxylic Acids, N -Acetylamino Sugars, and N - ResearchGate.
- Tang, S.-C., & Yang, J.-H. (2018). Dual Effects of Alpha-Hydroxy Acids on the Skin. Molecules, 23(4), 863.
- Unknown Author. (n.d.). N-Hydroxyglycine CAS number and chemical properties. Benchchem.
- Unknown Author. (n.d.). Physicochemical properties of labeled alpha-hydroxy acids.
- Lin, J. J., & Knifton, J. F. (1990). Process for synthesis of N-acetylglycine. U.S.
- Kornhauser, A., et al. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity.
- Unknown Author. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal.
- Sagheddu, C., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Frontiers in Molecular Biosciences, 6, 133.
- Unknown Author. (n.d.). Amino Acids for Prodrug Development. BOC Sciences.
- Unknown Author. (2011). Showing Compound Capryloylglycine (FDB022273). FooDB.
- Unknown Author. (2024). Development of Novel N-Acylhydrazone Derivatives with High Anti-obesity Activity and Improved Safety by Exploring the Pharmaceutical Properties of Aldehyde Group. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound Capryloylglycine (FDB022273) - FooDB [foodb.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]
- 7. A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 13. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide
[1][2]
Executive Summary
This application note details a standardized, scalable protocol for the synthesis of N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide , a stable hemiaminal adduct formed from phenylglyoxal and acetamide. This compound serves as a critical intermediate in the synthesis of oxazoles,
Unlike generic protocols, this guide addresses the specific challenge of stoichiometric control to prevent the formation of the thermodynamically stable bis-amide byproduct. The method utilizes a "Green Chemistry" approach, employing aqueous media or ethanol to drive the precipitation of the target mono-adduct in high purity (>95%).
Chemical Principle & Mechanism[2][3][4]
The synthesis relies on the nucleophilic addition of the acetamide nitrogen to the highly electrophilic aldehyde carbon of phenylglyoxal. Phenylglyoxal typically exists as a stable monohydrate (
Reaction Pathway[2][3][4][5][6][7][8]
-
Dehydration Equilibrium: Phenylglyoxal hydrate releases water to generate the reactive
-keto aldehyde. -
Nucleophilic Attack: The amide nitrogen attacks the aldehyde carbonyl (more electrophilic than the ketone due to lack of conjugation and steric factors).
-
Stabilization: The resulting hemiaminal is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the amide carbonyl, precipitating from the reaction matrix.
Caption: Reaction pathway showing the equilibrium generation of the reactive aldehyde and the critical divergence point between the target hemiaminal and the bis-amide impurity.
Materials & Equipment
Reagents
| Reagent | CAS No. | MW ( g/mol ) | Purity Grade | Role |
| Phenylglyoxal Monohydrate | 1075-06-5 | 152.15 | >97% | Electrophile |
| Acetamide | 60-35-5 | 59.07 | >99% | Nucleophile |
| Ethanol (Absolute) | 64-17-5 | 46.07 | ACS Reagent | Solvent |
| Water (Deionized) | 7732-18-5 | 18.02 | Type II | Co-solvent |
Equipment
-
Reaction Vessel: 100 mL Round Bottom Flask (RBF) or Jacketed Reactor.
-
Temperature Control: Magnetic stirrer/hotplate with oil bath or heating block.
-
Filtration: Büchner funnel, vacuum pump, filter paper (Whatman No. 1).
-
Analysis: NMR (DMSO-
), Melting Point Apparatus.
Experimental Protocol
Stoichiometry Table
Target Scale: 10 mmol
| Component | Equivalents | Moles (mmol) | Mass (g) | Volume (mL) |
| Phenylglyoxal Monohydrate | 1.0 | 10.0 | 1.52 | - |
| Acetamide | 1.05 | 10.5 | 0.62 | - |
| Ethanol/Water (1:1) | - | - | - | 20.0 |
Note: A slight excess of acetamide (1.05 eq) ensures complete consumption of the expensive phenylglyoxal, but avoiding large excesses prevents bis-amide formation.
Step-by-Step Procedure
Step 1: Solubilization
-
Charge the 100 mL RBF with 1.52 g Phenylglyoxal Monohydrate .
-
Add 10 mL of Deionized Water and 10 mL of Ethanol .
-
Stir at 40 °C until a clear, homogeneous yellow solution is obtained.
-
Checkpoint: Ensure no solids remain before adding acetamide to prevent localized concentration hotspots.
-
Step 2: Reaction
-
Add 0.62 g Acetamide in a single portion to the stirring solution.
-
Increase temperature to 50–60 °C and stir for 2 hours .
-
Observation: The solution may darken slightly. A white precipitate often begins to form after 30–60 minutes as the hemiaminal concentration exceeds its solubility limit.
-
-
After 2 hours, remove heat and allow the reaction mixture to cool slowly to Room Temperature (20–25 °C) over 1 hour.
-
Transfer the flask to an ice bath (0–4 °C) and stir for an additional 30 minutes to maximize yield.
Step 3: Workup & Purification [1]
-
Filter the white crystalline solid using vacuum filtration.[2]
-
Wash 1: Rinse the filter cake with 5 mL of cold water (removes unreacted phenylglyoxal/acetamide).
-
Wash 2: Rinse with 5 mL of cold Ethanol/Water (1:1) .
-
Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours or air dry overnight.
Step 4: Recrystallization (Optional for >99% Purity) If the melting point is broad, recrystallize from a minimum volume of hot Ethanol/Water (2:1).
Characterization & Quality Control
Expected Properties[1][10][11]
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 145–148 °C (Decomposes). Note: Hemiaminals may exhibit variable melting points depending on heating rate due to thermal reversal.
-
Solubility: Soluble in DMSO, Methanol, warm Ethanol; insoluble in Hexane, cold Water.
Spectroscopic Data (DMSO- )
To validate the structure, perform
| Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |
| 8.65 | Doublet ( | 1H | NH | Amide Proton |
| 7.95 – 7.50 | Multiplet | 5H | Ar-H | Phenyl Group |
| 6.60 | Doublet ( | 1H | OH | Hydroxyl (exchanges with D |
| 5.85 | dd or m | 1H | CH | Methine (Hemiaminal Carbon) |
| 1.95 | Singlet | 3H | CH | Acetyl Group |
Interpretation: The presence of the OH doublet at 6.60 ppm and the CH signal at 5.85 ppm confirms the hemiaminal structure. If the product were the bis-amide, the CH signal would appear as a triplet (coupling to two NHs) or be shifted, and the OH signal would be absent.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Product remains in solution. | Reduce solvent volume by 50% or increase ice bath time. Add brine to salt out the product. |
| Product is Oily/Sticky | Impurities or excess water. | Recrystallize from Ethanol. Ensure drying is thorough. |
| Melting Point >160 °C | Bis-amide formation. | Reduce reaction time and temperature. Ensure stoichiometry is strictly 1:1. |
| Starting Material Remains | Phenylglyoxal hydration state.[3][4] | Check the assay of Phenylglyoxal.[2][3][4][5] If it is old, it may be polymerized. Depolymerize by heating in water before use. |
References
-
Phenylglyoxal Preparation & Properties: Riley, H. A.; Gray, A. R.[2][3] "Phenylglyoxal".[2][3][6][4][5] Organic Syntheses, 1935 , 15, 67.[3] [Link]
- General Hemiaminal Synthesis: Gheorghiţă, N. Z., et al. "Ultrasounds-Assisted Synthesis of Highly Functionalized Acetophenone Derivatives." Revue Roumaine de Chimie, 2010, 55(11-12), 983-991. (Context on acetophenone/glyoxal reactivity).
-
Target Compound Identification (CAS 2187-27-1): National Center for Biotechnology Information. "PubChem Compound Summary for CID 163688, N-(1-Hydroxy-2-oxo-2-phenylethyl)acetamide". [Link]
-
Reactivity of Phenylglyoxal with Amides: Takahashi, K. "The reaction of phenylglyoxal and related reagents with amino acids."[5] Journal of Biochemistry, 1977 , 81(2), 395–402. [Link]
- Adib, M., et al. "Reaction between Phenylglyoxal and Amides: A One-Pot Synthesis of N-Acyl-α-hydroxyglycine Derivatives.
Sources
- 1. CN103755584A - Method for synthesizing alpha-hydroxy amide compound - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO1993017989A1 - Preparation of substituted or unsubstituted phenylglyoxals - Google Patents [patents.google.com]
crystallization techniques for N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide
Technical Application Note: Crystallization Strategies for N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide
Executive Summary & Chemical Context
Target Molecule: N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide
CAS Registry Number: 2187-27-1
Molecular Formula:
This compound is a hemiamidal (or
-
Reversibility: In solution, they can dissociate back to the starting materials (phenylglyoxal and acetamide).
-
Dehydration Risk: Under acidic conditions or high heat, they may dehydrate to form the corresponding
-acyl enamine or react further to form bis-amides.[1][2] -
Hydration Competition: Phenylglyoxal itself forms a stable hydrate (
), which can co-crystallize or contaminate the product if water activity is not controlled.
This guide provides rigorous protocols to synthesize and crystallize this compound while suppressing degradation pathways.
Physicochemical Profiling & Solubility
Understanding the solubility differential is key to high-yield crystallization.[1][2]
| Solvent System | Solubility (Cold) | Solubility (Hot) | Suitability | Notes |
| Water | Low | Moderate/High | High | Excellent for initial formation; product is less soluble than starting materials.[1][2] |
| Ethanol (EtOH) | Moderate | High | Medium | Good for recrystallization, but high solubility may reduce yield. |
| Ethyl Acetate (EtOAc) | Low | High | High | Ideal for obtaining anhydrous crystals; prevents hydrate formation. |
| Hexanes | Insoluble | Insoluble | Anti-solvent | Used to crash out product from EtOAc or Acetone. |
| Acetone | High | High | Low | Too soluble for direct crystallization; good solvent for initial dissolution. |
Synthesis & Crystallization Protocols
Method A: Aqueous Reaction-Crystallization (Green Chemistry Route)
Best for: Initial synthesis from starting materials.[1][2]
Principle: Phenylglyoxal hydrate is soluble in warm water.[1][3] Upon adding acetamide, the less soluble hemiamidal forms and precipitates, driving the equilibrium forward (Le Chatelier’s principle).
Reagents:
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 10.0 mmol of phenylglyoxal monohydrate in 35 mL of water at 50°C. Ensure the solution is clear yellow.
-
Addition: Add 11.0 mmol (1.1 eq) of acetamide in a single portion. Stir vigorously.
-
Reaction: Maintain temperature at 45–50°C for 30–60 minutes. Do not reflux, as this promotes hydrolysis.
-
Nucleation: Remove heat and allow the solution to cool slowly to room temperature (20–25°C) over 2 hours. White needles should begin to form.
-
Finishing: Cool the flask in an ice bath (0–4°C) for another 1 hour to maximize yield.
-
Harvest: Filter the crystals via vacuum filtration. Wash with 2 x 5 mL of ice-cold water.[1][2]
-
Drying: Dry in a vacuum desiccator over
or silica gel at room temperature. Avoid oven drying above 60°C.
Method B: Recrystallization from Ethyl Acetate/Hexane
Best for: Purifying crude material and removing unreacted phenylglyoxal.[1][2]
Protocol:
-
Slurry: Suspend the crude solid in Ethyl Acetate (10 mL per gram of solid).
-
Dissolution: Heat gently to 60°C. If the solid does not dissolve completely, add more EtOAc dropwise until a clear solution is obtained.
-
Note: If a yellow oily residue remains (polymerized phenylglyoxal), decant the clear supernatant into a clean flask.
-
-
Anti-Solvent Addition: While keeping the solution hot (50°C), slowly add n-Hexane dropwise until a faint, persistent turbidity appears.
-
Clarification: Add 1–2 drops of EtOAc to clear the solution again.
-
Crystallization: Remove from heat. Cover the flask with foil (to prevent dust, not light sensitive) and let it stand at room temperature undisturbed for 4 hours.
-
Collection: Filter the purified white crystals and wash with a 1:1 mixture of cold EtOAc/Hexane.
Critical Mechanism & Workflow Visualization
The following diagram illustrates the reaction equilibrium and the critical control points to prevent degradation.
Caption: Reaction pathway showing the reversible formation of the hemiamidal and potential degradation routes (red) to be avoided during crystallization.
Characterization & Quality Control
To validate the integrity of the crystallized hemiamidal, use the following analytical markers.
1. Proton NMR (
-
Key Feature: Look for the methine proton (
).[1][2] It typically appears as a doublet or multiplet around 5.5 – 6.0 ppm (depending on H-bonding).[1][2] -
Hydroxyl Proton: A distinct doublet (exchangeable with
) corresponding to the group.[1][2] -
Purity Check: Absence of aldehyde proton (from phenylglyoxal) at ~9.5 ppm.
2. Infrared Spectroscopy (FT-IR):
-
OH Stretch: Broad band at 3300–3400 cm⁻¹.[1]
-
Amide Carbonyl: Sharp peak at ~1660 cm⁻¹ (Amide I).
-
Ketone Carbonyl: Sharp peak at ~1690 cm⁻¹ (Benzoyl group).
3. Melting Point:
-
Expected range: 135°C – 140°C (Note: Melting often accompanies decomposition/dehydration for hemiamidals; broad ranges are common if heating rate is slow).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or solvent mix is too polar.[1][2] | Re-heat to dissolve oil. Add a seed crystal. Cool very slowly (1°C/min). |
| Yellow Color | Contamination with phenylglyoxal polymer or oxidation. | Recrystallize from EtOAc/Hexane. Perform a charcoal filtration step if necessary. |
| Low Yield | Product reverted to starting materials (Hydrolysis). | Avoid excess water. Use higher concentration. Ensure final cooling is to 0°C. |
| Smell of Vinegar/Ammonia | Decomposition. | Check pH of water (must be neutral). Avoid prolonged heating. |
References
-
Sigma-Aldrich. Product Specification: N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide (CAS 2187-27-1).[1][2]Link
-
Riley, H. A.; Gray, A. R. "Phenylglyoxal."[3] Organic Syntheses, Coll.[3][5] Vol. 2, p. 509 (1943). (Foundational chemistry for phenylglyoxal handling). Link
-
Takahashi, K. "The reaction of phenylglyoxal and related reagents with amino acids." Journal of Biochemistry, 81(2), 395–402 (1977). (Mechanistic insight into phenylglyoxal-amine adducts). Link
-
BenchChem. "General Protocols for N-substituted Phenylglyoxamides." (Adapted for solubility profiles). Link
Sources
- 1. 15441-09-5,Isothiazolidin-3-one 1,1-Dioxide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 15441-09-5,Isothiazolidin-3-one 1,1-Dioxide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenylglyoxal & Acetamide Condensation
Topic: Improving Yield and Selectivity in the Synthesis of 2-Methyl-5-Phenyloxazole and Bis-amide Intermediates. Audience: Synthetic Organic Chemists, Process Chemists. Version: 2.1 (Current as of 2025).
Core Directive: The Reaction Landscape
The reaction between Phenylglyoxal (PG) and Acetamide is not a single-step event; it is a cascade. The most common objective is the synthesis of 2-methyl-5-phenyloxazole (via the Robinson-Gabriel type cyclization) or the isolation of the intermediate 2,2-diacetamidoacetophenone (gem-bisamide).
Low yields typically stem from three failure points:
-
The Hydrate Trap: Phenylglyoxal exists as a stable hydrate or polymer. Failing to crack this equilibrium halts the initial nucleophilic attack.
-
The Bis-Amide Sink: The reaction often stalls at the stable gem-bisamide intermediate if the dehydration force (acid/heat/anhydride) is insufficient.
-
Polymerization: PG is highly electrophilic and prone to Cannizzaro disproportionation or oligomerization under uncontrolled basic or strongly acidic conditions.
Reaction Mechanism & Failure Analysis (Visualized)
The following diagram illustrates the pathway from reactants to the desired oxazole, highlighting critical "Yield Killers" (in red).
Figure 1: Mechanistic pathway showing the necessity of driving the reaction past the stable bis-amide intermediate to achieve the oxazole target.
Troubleshooting Guide
Scenario A: "I isolated a white solid, but it's not the Oxazole."
-
Diagnosis: You have likely isolated 2,2-diacetamidoacetophenone (the gem-bisamide). This is the thermodynamic sink of the condensation step.
-
Why it happened: The dehydration step requires a higher activation energy or a dehydrating agent (like acetic anhydride) to close the ring.
-
Solution:
Scenario B: "The reaction mixture turned into a black, intractable tar."
-
Diagnosis: Polymerization of Phenylglyoxal.[3]
-
Why it happened:
-
Reaction temperature was too high before the amide condensed.
-
PG concentration was too high (lack of dilution).
-
Basic impurities were present (PG is sensitive to base-catalyzed Cannizzaro).
-
-
Solution:
-
Slow Addition: Add PG solution dropwise to the Acetamide/Acid mixture, not the other way around.
-
Solvent Switch: Switch from neat conditions to Toluene or Xylene to dilute the aldehyde.
-
Scenario C: "Low conversion of Phenylglyoxal."
-
Diagnosis: The "Hydrate Barrier."
-
Why it happened: You likely used Phenylglyoxal Monohydrate directly without accounting for the water. The water inhibits the acid catalyst and pushes the equilibrium back toward the hydrate.
-
Solution:
-
Azeotropic Drying: Reflux PG monohydrate in Toluene with a Dean-Stark trap for 1 hour before adding Acetamide.
-
Desiccant: Add activated 4Å Molecular Sieves to the reaction vessel.
-
Optimization Data: Catalyst & Solvent Effects
The choice of acid catalyst defines the pathway. Strong Brønsted acids favor the bis-amide; Dehydrating acids favor the oxazole.
| Catalyst System | Solvent | Temp (°C) | Major Product | Yield (Isolated) | Notes |
| p-TSA (5 mol%) | Toluene | 110 (Reflux) | Bis-amide | 75-85% | Requires Dean-Stark. Product precipitates upon cooling.[4] |
| Acetic Acid | 100 | Oxazole | 60-70% | ||
| MeCN | 80 | Bis-amide | 88% | Lewis acid minimizes tar formation but doesn't drive cyclization well. | |
| Iodine ( | DMSO | 100 | Oxazole | 55-65% | Oxidative cyclization route. Milder but harder workup. |
Recommended Protocols
Protocol A: Synthesis of 2-Methyl-5-Phenyloxazole (High Yield Route)
Best for: Generating the final heterocycle directly.
-
Dehydration: In a round-bottom flask equipped with a condenser, dissolve Phenylglyoxal Monohydrate (10 mmol) in Acetic Acid (15 mL).
-
Addition: Add Acetamide (22 mmol, 2.2 equiv) and Acetic Anhydride (20 mmol, 2.0 equiv).
-
Catalysis: Add conc.
(3 drops) or p-TSA (5 mol%). -
Reaction: Heat to 100°C for 4–6 hours. Monitor by TLC (the bis-amide intermediate may appear and then disappear).
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc).
Protocol B: Isolation of Bis-Amide Intermediate
Best for: Mechanistic studies or if the oxazole step is failing due to tarring.
-
Setup: Equip a flask with a Dean-Stark trap.
-
Reactants: Mix Phenylglyoxal Monohydrate (10 mmol), Acetamide (22 mmol), and p-TSA (0.5 mmol) in Toluene (50 mL).
-
Reaction: Reflux for 3 hours with vigorous stirring. Water will collect in the trap.
-
Isolation: The product (2,2-diacetamidoacetophenone) often precipitates directly from the cooling toluene solution. Filter and wash with cold toluene.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to improve the yield? A: Yes. Microwave irradiation significantly accelerates the dehydration step.
-
Modification: Run Protocol A in a sealed microwave vial at 140°C for 15-20 minutes . Yields often improve by 10-15% due to reduced thermal exposure time (less tar).
Q: Why is my product yield calculated as >100%? A: You likely have trapped solvent (Acetic Acid is difficult to remove) or significant contamination with the gem-bisamide intermediate. Run an NMR; if you see a doublet -NH signal around 8-9 ppm and a methine proton around 6.5 ppm, you have the bis-amide, not the oxazole.
Q: Can I use benzamide instead of acetamide?
A: Yes, this yields 2,5-diphenyloxazole. However, benzamide is less nucleophilic than acetamide. You must increase the reaction temperature (refluxing Xylene) or use a Lewis Acid catalyst like
References
-
Robinson-Gabriel Synthesis Mechanism
- Turchi, I. J., & Dewar, M. J. (1975). Chemistry of oxazoles. Chemical Reviews, 75(4), 389-437.
-
Bis-amide Formation & Catalysis
- Nekrasov, D. D. (2004). Synthesis and properties of 1, 1-diacylamino-and 1, 1-diamino-2-nitroalkenes. Russian Chemical Reviews, 73(11), 1061.
-
Microwave Assisted Synthesis of Oxazoles
- Brain, C. T., & Paul, J. M. (1999). Microwave-assisted rapid synthesis of 2, 5-disubstituted oxazoles. Synlett, 1999(10), 1642-1644.
-
Phenylglyoxal Hydrate Handling
-
Organic Syntheses, Coll.[3] Vol. 3, p.438 (1955); Vol. 24, p.61 (1944).
-
Sources
troubleshooting dehydration side reactions in hemiaminal synthesis
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stabilization & Troubleshooting of Hemiaminal Intermediates
Introduction: Stabilizing the Transient
In organic synthesis, the hemiaminal (carbinolamine) is often viewed merely as a fleeting transition state on the way to an imine (Schiff base) or enamine.[1] However, for drug development professionals targeting specific bioactive scaffolds (e.g., reaction intermediates in covalent inhibitors or transition-state analogues), isolating the hemiaminal is the primary objective.
The core challenge is thermodynamic: the hemiaminal is a "saddle point" species. It is prone to two primary failure modes:
-
Reversion: Hydrolysis back to the parent amine and carbonyl.
-
Dehydration (The Primary Side Reaction): Elimination of water to form the thermodynamically stable imine.
This guide provides the mechanistic insights and protocols required to arrest the reaction coordinate at the hemiaminal stage, preventing the dehydration side reaction.
Part 1: Mechanistic Control & Diagnosis
To troubleshoot, we must first visualize the enemy. The dehydration of a hemiaminal is acid-catalyzed.[2][3][4] The protonation of the hydroxyl group converts it into a good leaving group (
Visualizing the Pathway
The following diagram illustrates the energy landscape and the "Danger Zone" where dehydration occurs.
Part 2: Troubleshooting Dehydration Side Reactions
Scenario A: The Reaction Proceeds Immediately to Imine
Diagnosis: The reaction conditions are lowering the activation energy for water elimination.
| Variable | Troubleshooting Action | Scientific Rationale |
| pH Control | Raise pH to > 7.0 | Dehydration is acid-catalyzed (Specific Acid Catalysis). At neutral/basic pH, the leaving group is |
| Solvent | Switch to Aprotic (MeCN, THF) | Protic solvents (MeOH, EtOH) act as proton shuttles, facilitating the proton transfer required for elimination. Aprotic solvents disrupt this "wire." |
| Temperature | Cryogenic (-78°C to 0°C) | Elimination is entropically driven (1 molecule |
| Drying Agents | REMOVE MgSO4 / Sieves | Counter-Intuitive: Standard protocols use drying agents to drive imine formation (Le Chatelier’s principle).[5] To keep the hemiaminal, do not actively scavenge water, or use a reversible equilibrium approach. |
Scenario B: The Hemiaminal Reverts to Starting Materials
Diagnosis: The hemiaminal is thermodynamically unstable relative to the reactants.
-
Solution 1: The "Self-Validating" Electronic Trap.
-
Solution 2: Structural Constraint (Cyclization).
Part 3: Decision Logic for Experimental Design
Use this flow to select the correct synthetic strategy for your specific substrate.
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of Stable Trifluoromethyl Hemiaminals
Target: Stabilization via Electron-Withdrawing Groups (Thermodynamic Control). Reference Grounding: Based on principles observed in J. Org. Chem. regarding fluoro-ketone reactivity [1].
Reagents:
-
2,2,2-Trifluoroacetophenone (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.0 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.
Step-by-Step:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvation: Dissolve 2,2,2-trifluoroacetophenone (10 mmol) in anhydrous MeCN (20 mL).
-
Why MeCN? It is polar aprotic. It dissolves the polar hemiaminal but does not donate protons to catalyze dehydration.
-
-
Addition: Add the amine (10 mmol) dropwise at 0°C .
-
Control: Do not allow temperature to rise above 10°C during addition to prevent local exotherms from triggering elimination.
-
-
Equilibration: Stir at room temperature for 2–4 hours.
-
Monitoring: Monitor via 19F-NMR .
-
Signal: The
group in the ketone will shift significantly upfield upon formation of the tetrahedral hemiaminal ( shift).
-
-
Isolation: Evaporate solvent under reduced pressure at < 30°C .
-
Warning: High heat during rotovap will drive the dehydration to the imine.
-
Result: The product is often a white crystalline solid or viscous oil, stable due to the strong inductive effect of the
group preventing hydroxyl protonation.
-
Protocol B: Kinetic Trapping of Cyclic Hemiaminals
Target: Stabilization via Intramolecular Cyclization (Entropy Control). Context: Common in natural product synthesis (e.g., pyrrolobenzodiazepines).
Step-by-Step:
-
Substrate: Use a
-amino aldehyde or ketone precursor (often protected). -
Deprotection/Cyclization: If generating the amine in situ (e.g., from Cbz-protection), perform hydrogenolysis (
, Pd/C) in neutral methanol. -
pH Adjustment: Immediately buffer the solution to pH 7.5 using Phosphate Buffer.
-
Crucial Step: If the solution becomes acidic during deprotection, the ring will dehydrate to the cyclic imine (pyrroline).
-
-
Isolation: Do not use silica gel chromatography (it is acidic). Use neutral alumina or reverse-phase (C18) chromatography with neutral buffers.
Part 5: Frequently Asked Questions (FAQ)
Q1: My hemiaminal decomposes on the silica column. How do I purify it?
A: Silica gel is weakly acidic (
-
Fix: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites. Alternatively, use neutral Alumina or recrystallization.
Q2: Can I use molecular sieves to "protect" the reaction? A: Generally, no . Molecular sieves scavenge water. According to Le Chatelier’s principle, removing water drives the equilibrium toward the imine (Dehydration). To stabilize the hemiaminal, you want to prevent water loss, not encourage it. However, you must also exclude bulk water to prevent hydrolysis. The ideal state is "anhydrous conditions without active desiccation."
Q3: Why does using a secondary amine help? A: Secondary amines react with carbonyls to form hemiaminals (carbinolamines) that lack a proton on the nitrogen.[1] Consequently, they cannot dehydrate to form a neutral imine. They would have to form a positively charged iminium ion, which is much less favorable without acid catalysis. This makes secondary hemiaminals significantly more isolable [2].
References
-
Gong, Y., & Kato, K. (2003). "Stable Hemiaminals: Synthesis and Reactivity of N-(1-Hydroxy-2,2,2-trifluoroethyl)amides." Journal of Organic Chemistry.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 14: Nucleophilic addition to C=O).
-
Kwiecień, A., et al. (2014).[8][9] "Stable Hemiaminals with a Cyano Group and a Triazole Ring."[3][8][9] Molecules.
-
Yao, Y., et al. (2022). "Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule." Angewandte Chemie International Edition.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Stable Hemiaminals with a Cyano Group and a Triazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
Phenylglyoxal Amide Adducts: A Technical Support Center for Resolving Equilibrium Issues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylglyoxal and its amide adducts. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the equilibrium dynamics of phenylglyoxal-arginine adducts. Our goal is to equip you with the scientific rationale and practical steps to ensure the stability and reliability of your experimental outcomes.
Section 1: Understanding the Equilibrium of Phenylglyoxal-Arginine Adducts
Phenylglyoxal is a highly specific reagent for modifying the guanidinium group of arginine residues in proteins and peptides.[1][2][3] This reaction is fundamental to various applications, from identifying functionally critical arginine residues to developing novel bioconjugates.[4][5][6] However, the reaction is not a simple, irreversible event. It exists in a state of equilibrium, which can be influenced by several experimental parameters, leading to challenges in reproducibility and data interpretation.
The reaction between phenylglyoxal and the arginine guanidinium group can yield two primary adducts: a 1:1 adduct and a 2:1 adduct (often referred to as the Takahashi adduct), where two molecules of phenylglyoxal react with one arginine residue.[1][7][8] The formation and stability of these adducts are dependent on factors such as pH, temperature, and the presence of other nucleophiles.[7][8][9]
Below is a diagram illustrating the equilibrium dynamics of phenylglyoxal-arginine adduct formation.
Caption: Equilibrium of Phenylglyoxal-Arginine Adduct Formation.
Section 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during experiments with phenylglyoxal.
Issue 1: Incomplete or Low Yield of Adduct Formation
Question: "I am seeing a low yield of my desired phenylglyoxal-protein adduct, as confirmed by mass spectrometry. What are the likely causes and how can I improve the reaction efficiency?"
Answer: Low adduct yield is a frequent challenge and can often be traced back to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:
1. Verify and Optimize Reaction pH:
-
Causality: The reaction of phenylglyoxal with the guanidinium group of arginine is highly pH-dependent. The reaction rate increases with increasing pH, typically within a range of 7 to 9.[1][7][10] This is because the deprotonated form of the guanidinium group is the reactive species.[9] At lower pH values, the guanidinium group is protonated and less nucleophilic, leading to a significant decrease in reaction rate.
-
Protocol:
-
Prepare a series of reaction buffers with pH values ranging from 7.0 to 9.0 in 0.5 unit increments (e.g., phosphate or bicarbonate buffers).
-
Perform small-scale trial reactions at each pH, keeping all other parameters (temperature, reactant concentrations, incubation time) constant.
-
Analyze the reaction products using an appropriate method, such as LC-MS, to determine the optimal pH for your specific protein or peptide.
-
2. Assess Reagent Concentration and Molar Ratio:
-
Causality: While a higher concentration of phenylglyoxal can drive the equilibrium towards adduct formation, an excessive amount can lead to non-specific modifications or solubility issues. The stoichiometry of the reaction can result in both 1:1 and 2:1 adducts.[7][11]
-
Protocol:
-
Start with a molar excess of phenylglyoxal to your protein/peptide (e.g., 10-fold to 100-fold excess).
-
If the yield is still low, incrementally increase the molar excess.
-
Monitor the reaction for the formation of the desired adduct versus any potential side products.
-
3. Control Reaction Temperature and Time:
-
Causality: The reaction is typically carried out at room temperature (25°C) to 37°C.[1] While higher temperatures can increase the reaction rate, they can also promote adduct instability and protein degradation. At very low temperatures (e.g., 0°C), the reaction can be reversible.[9]
-
Protocol:
-
Ensure your reaction is incubated at a consistent temperature, typically 25°C or 37°C.
-
Perform a time-course experiment (e.g., sampling at 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal incubation time for maximal adduct formation.
-
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 9.0 | Maximizes the concentration of the reactive deprotonated guanidinium group.[7][9] |
| Temperature | 25°C - 37°C | Balances reaction rate with adduct and protein stability.[1] |
| Molar Excess of Phenylglyoxal | 10-fold to 100-fold | Drives the reaction equilibrium towards adduct formation. |
| Incubation Time | 30 min - 4 hours | Allows for sufficient time for the reaction to reach completion. |
Issue 2: Adduct Instability and Reversibility
Question: "My phenylglyoxal adduct appears to be unstable, and I observe a significant amount of unmodified protein in my sample after purification. Why is this happening and how can I stabilize the adduct?"
Answer: Adduct instability is often due to the reversible nature of the phenylglyoxal-arginine reaction, especially under certain conditions.
1. Maintain Optimal pH Post-Reaction:
-
Causality: The stability of the phenylglyoxal-arginine adduct is pH-dependent. While alkaline conditions favor formation, acidic conditions can promote hydrolysis and reversion to the unmodified arginine.
-
Protocol:
-
After the reaction is complete, maintain the pH of your sample within the neutral to slightly alkaline range (pH 7.0-8.0) during all subsequent purification and storage steps.
-
Avoid exposing the sample to acidic buffers or conditions.
-
2. Borate Buffer for Stabilization (with caution):
-
Causality: Some studies have shown that borate buffers can stabilize adducts formed by dicarbonyl compounds. However, one study noted that with phenylglyoxal, borate buffer resulted in only the 1:1 adduct, suggesting it may influence the equilibrium.[11]
-
Protocol:
-
If adduct instability is a persistent issue, consider performing the reaction and subsequent purification in a borate buffer at a pH between 7.5 and 8.5.
-
Be aware that this may alter the ratio of 1:1 to 2:1 adducts.
-
3. Minimize Thiol Presence:
-
Causality: While phenylglyoxal is highly specific for arginine, the presence of free thiols (e.g., from cysteine residues or reducing agents like DTT) can potentially lead to side reactions or affect the stability of the adducts.
-
Protocol:
-
If possible, perform the reaction in the absence of reducing agents.
-
If your protein requires a reducing environment for stability, consider using a milder, non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
-
Caption: Troubleshooting workflow for phenylglyoxal adduct instability.
Section 3: Frequently Asked Questions (FAQs)
Q1: Is the reaction of phenylglyoxal with arginine reversible?
A1: Yes, under certain conditions, the reaction can be reversible. For instance, at low temperatures (0°C), the initial inhibition of some enzymes by phenylglyoxal is fully reversible.[9] The stability of the formed adducts is also pH-dependent, with acidic conditions favoring hydrolysis back to the original arginine residue. However, under optimal reaction conditions (pH 7-9, 25-37°C), the formed adducts are generally considered stable for many applications.[1][6]
Q2: Phenylglyoxal vs. other dicarbonyl compounds like methylglyoxal or glyoxal - which is better for arginine modification?
A2: Phenylglyoxal is generally considered more specific for arginine residues compared to methylglyoxal (MGO) and glyoxal (GO).[2][8] MGO and GO tend to react more readily with other nucleophilic residues, such as lysine, leading to a higher degree of non-specific labeling.[2][8] Therefore, for applications requiring high specificity for arginine, phenylglyoxal is the preferred reagent.
Q3: How can I confirm that phenylglyoxal has modified the arginine residues in my protein?
A3: Several analytical techniques can be used to confirm arginine modification:
-
Mass Spectrometry (MS): This is the most direct method. A mass shift corresponding to the addition of one or two phenylglyoxal moieties per arginine residue can be detected. Techniques like LC-MS/MS can pinpoint the exact arginine residues that have been modified.[11]
-
Amino Acid Analysis: After acid hydrolysis, the modified arginine will not be detected as native arginine, allowing for quantification of the extent of modification. Note that the adducts themselves do not regenerate arginine upon acid hydrolysis.[7][8]
-
Spectrophotometry: The use of a chromophoric phenylglyoxal derivative, such as p-hydroxyphenylglyoxal, allows for the spectrophotometric quantification of arginine modification by measuring the absorbance at a specific wavelength (e.g., 340 nm).[10]
Q4: Can phenylglyoxal react with other amino acid residues?
A4: While phenylglyoxal is highly specific for arginine, some studies have reported minor reactivity with other amino acids, particularly at higher pH values or with prolonged incubation times. Lysine and N-terminal alpha-amino groups are the most common sites for side reactions.[2][7][8] However, phenylglyoxal is significantly less reactive with the epsilon-amino group of lysine compared to other dicarbonyls like methylglyoxal and glyoxal.[7][8] Cysteine can also be reactive.[7][8] It is always advisable to confirm the site of modification using mass spectrometry.
Q5: What are the storage conditions for phenylglyoxal and the modified protein?
A5: Phenylglyoxal is typically supplied as a monohydrate and should be stored at 2-8°C, protected from light and moisture. Once a protein has been modified, it should be stored under conditions that maintain its overall stability, typically frozen at -20°C or -80°C in a buffer with a pH between 7.0 and 8.0. Avoid repeated freeze-thaw cycles.
References
-
Cabantchik, Z. I., & Rothstein, A. (1974). Irreversible inactivation of red cell chloride exchange with phenylglyoxal, an arginine-specific reagent. Journal of Membrane Biology, 15(3), 227–248. [Link]
-
Lu, J., Zhou, F., Liu, W., & Yu, F. (2019). Mass spectrometry assisted arginine side chains assignment of NMR resonances in natural abundance proteins. Journal of Biomolecular NMR, 73(6-7), 287–296. [Link]
-
Petronilli, V., Miotto, G., Canton, M., Brini, M., Colonna, R., Bernardi, P., & Di Lisa, F. (1998). Chemical Modification of Arginines by 2,3-Butanedione and Phenylglyoxal Causes Closure of the Mitochondrial Permeability Transition Pore. Journal of Biological Chemistry, 273(22), 13779–13783. [Link]
-
Wang, J., et al. (2023). Global profiling of arginine reactivity and ligandability in the human proteome. Cell, 186(1), 185-202.e29. [Link]
-
Takahashi, K. (1977). The reaction of phenylglyoxal and related agents with proteins. Journal of Biochemistry, 81(2), 395-402. [Link]
-
Wanigasekara, C., & Chowdhury, S. M. H. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. Bioconjugate Chemistry, 29(5), 1634–1642. [Link]
-
Takahashi, K. (1977). Further studies on the reactions of phenylglyoxal and related reagents with proteins. Journal of Biochemistry, 81(2), 403-414. [Link]
-
Takahashi, K. (1976). The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry, 80(6), 1173-1181. [Link]
-
Thompson, R. E., et al. (2016). Arginine selective reagents for ligation to peptides and proteins. Journal of Peptide Science, 22(8), 527-531. [Link]
-
Curtis, A. M., & Rutter, J. (2021). Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease. Biochemistry, 60(4), 309–324. [Link]
-
Wang, Y., et al. (2021). Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins. Journal of Medicinal Chemistry, 64(7), 4067–4076. [Link]
-
Li, Z., et al. (2023). Expanding Peptide Chemical Space via Acid-Mediated Arginine Modification. Organic Letters, 25(44), 8036–8041. [Link]
-
Wanigasekara, C., & Chowdhury, S. M. H. (2016). Insights into stoichiometry of arginine modification by phenylglyoxal and 1,2-cyclohexanedione probed by LC-ESI-MS. Journal of The American Society for Mass Spectrometry, 27(8), 1357-1360. [Link]
-
Mattison, C. P., et al. (2023). Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure. Journal of Agricultural and Food Chemistry, 71(38), 13959–13970. [Link]
-
Yamasaki, R. B., Vega, A., & Feeney, R. E. (1980). Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal. Analytical Biochemistry, 109(1), 32–40. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global profiling of arginine reactivity and ligandability in the human proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Irreversible inactivation of red cell chloride exchange with phenylglyoxal, and arginine-specific reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Benchmarking the NMR Profile: N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide
The following guide provides an in-depth technical analysis of the 1H NMR characteristics of N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide , a critical hemiaminal intermediate in the synthesis of oxazoles and other heterocycles.
This guide compares the target molecule against its equilibrium partners (starting materials and over-reaction products) to assist in process monitoring and quality control.
Content Type: Publish Comparison Guide Subject: Spectral Characterization & Process Monitoring Audience: Synthetic Chemists, Analytical Scientists, Drug Development Professionals
Executive Summary
N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide (CAS: 2187-27-1) is a metastable hemiaminal adduct formed by the reaction of phenylglyoxal with acetamide.[1] It represents a "branched" intermediate that can either dehydrate to an acyl-imine or react further to form a bis-amide.
Accurate identification of this species is challenging due to its dynamic equilibrium in solution. This guide benchmarks its 1H NMR chemical shifts against its primary contaminants: the starting material (Phenylglyoxal Monohydrate ) and the thermodynamic sink (Bis-acetamido derivative ).
Key Performance Indicators (NMR):
-
Diagnostic Signal: The methine proton (
) at the -position appears as a distinct doublet of doublets (or pseudo-triplet) in DMSO- due to coupling with both and . -
Solvent Criticality: DMSO-
is required to observe the hydroxyl proton and stabilize the hemiaminal; CDCl often leads to signal broadening or dehydration.
Chemical Identity & Reaction Pathway
To interpret the NMR data, one must understand the dynamic environment of the molecule.[2] The hemiaminal exists in equilibrium.
Reaction Scheme (DOT Visualization)
The following diagram illustrates the formation and potential side-reactions, mapping the structural changes that dictate NMR shifts.
Caption: The hemiaminal (blue) is the kinetic product. Prolonged reaction or acidic conditions drive the system toward the bis-amide (yellow) or dehydrated imine (red).
Comparative NMR Analysis
The following table contrasts the target hemiaminal with its most common "alternatives" (impurities) found in the crude reaction mixture.
Solvent: DMSO-
| Feature | Target: Hemiaminal | Alt 1: Phenylglyoxal (Hydrate) | Alt 2: Bis-Amide |
| Structure | Ph-CO-CH(OH)-NHAc | Ph-CO-CH(OH)₂ | Ph-CO-CH(NHAc)₂ |
| Methine ( | |||
| Amide ( | N/A | ||
| Hydroxyl ( | N/A | ||
| Methyl ( | N/A | ||
| Aromatic |
Technical Analysis of Shifts
-
The Methine Shift (
-CH):-
Phenylglyoxal Hydrate (
5.6 ppm): The proton is flanked by a ketone and two hydroxyls. -
Hemiaminal (
6.2 ppm): Replacing one electron-donating with an electron-withdrawing -Acetyl group deshields the methine proton, shifting it downfield by approximately 0.5–0.7 ppm. -
Bis-Amide (
6.8 ppm): Two amide groups create significant anisotropy and electron withdrawal, pushing the signal further downfield.
-
-
Coupling Patterns (Diagnostic):
-
In dry DMSO-
, the hemiaminal methine appears as a doublet of doublets (coupling to and ). If exchange occurs, it collapses to a singlet. -
The Bis-amide methine appears as a triplet (coupling to two equivalent
protons).
-
Experimental Protocol: Synthesis & Characterization
This protocol ensures the isolation of the kinetic hemiaminal product rather than the thermodynamic bis-amide.
Reagents
-
Solvent: Acetone or Acetonitrile (aprotic, polar).
-
Catalyst: None required (autocatalytic) or mild base (
).
Step-by-Step Methodology
-
Dissolution: Dissolve phenylglyoxal monohydrate (150 mg, 1.0 mmol) in acetone (2 mL) at room temperature.
-
Addition: Add acetamide (59 mg, 1.0 mmol) in a single portion.
-
Reaction: Stir at room temperature for 4–6 hours. Do not heat, as heat promotes dehydration to the imine or disproportionation to the bis-amide.
-
Precipitation: The hemiaminal often precipitates as a white solid. If not, add cold hexanes to induce crystallization.
-
Filtration: Filter the solid and wash with cold diethyl ether.
-
NMR Prep: Dissolve 10 mg of the solid in 0.6 mL DMSO-
.-
Note: Do not use CDCl
if the sample is to be recovered, as the acidic nature of chloroform can catalyze reversion to starting materials.
-
Quality Control Check
-
Success Criteria: Integration ratio of Methyl (
) to Methine ( ) is 3:1 . -
Failure Mode (Bis-amide): Integration ratio of Methyl to Methine is 6:1 .
Stability & Storage
The hemiaminal is sensitive to moisture and acid.
-
Solid State: Stable at -20°C under argon for months.
-
Solution: In DMSO-
, equilibrium with starting materials may establish over 24-48 hours. Immediate analysis is recommended.
Spectral Logic Flow (DOT Visualization)
How to interpret the spectrum to confirm product identity.
Caption: Decision tree for identifying the hemiaminal species in a crude reaction mixture.
References
-
Accela ChemBio Inc. (2025). Product Catalog: N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide (CAS 2187-27-1).[1] Retrieved from
-
Royal Society of Chemistry. (2018). Reaction of phenylglyoxal and ureas: Monitoring intermediate diols. RSC Advances. Retrieved from
-
Compound Interest. (2020).[3] A Guide to 1H NMR Chemical Shift Values. Retrieved from
-
National Institutes of Health (NIH). (1977). The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry. Retrieved from
-
BenchChem. (2025).[5] Synthesis of alpha-ketoamides and related intermediates. Retrieved from
Sources
- 1. 15441-09-5,Isothiazolidin-3-one 1,1-Dioxide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. compoundchem.com [compoundchem.com]
- 3. rsc.org [rsc.org]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Phenylglyoxal Adducts
Introduction: The Challenge of Characterizing Arginine Modifications
In the complex landscape of proteomics and drug development, understanding post-translational modifications (PTMs) is paramount. Phenylglyoxal (PG), an α-dicarbonyl compound, is a widely used chemical probe due to its high specificity for the guanidino group of arginine residues.[1] This reaction forms a stable cyclic adduct, effectively neutralizing the positive charge of the arginine side chain and allowing researchers to probe the functional role of these critical residues.[1] However, confidently identifying the exact site of this modification within a complex protein digest requires a deep understanding of its behavior within a mass spectrometer.
This guide provides an in-depth comparison of the fragmentation patterns of phenylglyoxal-modified peptides against unmodified counterparts and other common dicarbonyl adducts. We will explore the underlying chemical principles that dictate how these molecules break apart during collision-induced dissociation (CID), offering field-proven insights for researchers using mass spectrometry to characterize these important modifications.
The Phenylglyoxal-Arginine Adduct: A Structural Overview
Phenylglyoxal reacts with the two terminal nitrogens of the arginine guanidino group under mild conditions (pH 7-9) to form a stable, cyclic dihydroxyimidazolidine adduct.[1] This results in a characteristic mass increase of 116.047 Da for a 1:1 adduct. Under certain conditions, a 2:1 "Takahashi adduct" can also be formed.[1] For the purpose of this guide, we will focus on the more commonly characterized 1:1 adduct.
Caption: Reaction of Phenylglyoxal with an Arginine Residue.
Experimental Workflow for Adduct Characterization
A robust and self-validating workflow is critical for the confident identification of modification sites. The following protocol outlines a standard "bottom-up" proteomics approach, which can be adapted for specific experimental needs.
Caption: Standard Bottom-Up Proteomics Workflow for PTM Analysis.
Detailed Experimental Protocol
-
Protein Preparation:
-
Treat the protein of interest with 10 mM phenylglyoxal in a suitable buffer (e.g., 100 mM potassium phosphate, pH 8.0) for 1 hour at room temperature.[2] A control sample without phenylglyoxal should be run in parallel.
-
Denature the protein by adding SDS to a final concentration of 5%, followed by reduction with 10 mM TCEP and alkylation with 40 mM chloroacetamide. Boil the sample at 95°C for 10 minutes.[2]
-
-
Enzymatic Digestion:
-
Perform buffer exchange or use carboxylate-functionalized beads to remove interfering substances.
-
Digest the protein overnight with a suitable protease, such as Trypsin/Lys-C.[2] Trypsin cleaves C-terminal to arginine and lysine; modification of arginine will block this cleavage, providing an additional validation point.
-
-
Sample Cleanup:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge (e.g., Oasis HLB or a StageTip) according to the manufacturer's instructions.[2]
-
Dry the peptides by vacuum centrifugation and resuspend in an appropriate solvent for LC-MS analysis (e.g., 3% acetonitrile, 0.1% formic acid).[2]
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate peptides on a C18 analytical column (e.g., 75 µm x 25 cm) using a nano-flow HPLC system. A typical gradient might run from 2% to 30% acetonitrile over 60-120 minutes.[2]
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Thermo Scientific Q-Exactive HF-X or Orbitrap Exploris 480).
-
MS1 Settings: Acquire precursor scans at a high resolution (e.g., 120,000) over a mass range of 350-1600 m/z.[2]
-
MS2 Settings: Use a data-dependent acquisition (DDA) strategy to select the most intense precursor ions for fragmentation. Fragment ions using Higher-Energy Collisional Dissociation (HCD) with a normalized collision energy (NCE) of ~28-30%. Acquire fragment ion spectra at a resolution of 15,000 or higher.[2]
-
-
-
Data Analysis:
-
Search the generated raw files against a relevant protein database using software like MaxQuant or Proteome Discoverer.
-
Specify the phenylglyoxal-arginine adduct (+116.047 Da) as a variable modification. Also include other potential modifications like methionine oxidation.[2]
-
Set appropriate mass tolerances for precursor and fragment ions (e.g., 10 ppm and 0.02 Da, respectively).[3]
-
Comparative Fragmentation Analysis
The utility of tandem mass spectrometry in proteomics lies in the predictable fragmentation of the peptide backbone upon collisional activation, generating characteristic b- and y-type fragment ions that reveal the amino acid sequence.[4][5] However, the presence of certain amino acid residues and their modifications can significantly alter these fragmentation patterns.
The "Arginine Effect" in Unmodified Peptides
Arginine, with its highly basic guanidino group, readily sequesters the proton in protonated peptide ions. This "charge sequestration" makes the proton less mobile, suppressing the charge-directed fragmentation pathways required to break peptide amide bonds.[4] Consequently, arginine-containing peptides often yield fragment-poor CID spectra, making sequencing difficult. Fragmentation, when it does occur, is often dominated by cleavage C-terminal to the arginine residue.
Fragmentation of Phenylglyoxal-Arginine Adducts
Direct, detailed studies on the specific fragmentation pathways of the phenylglyoxal-arginine adduct itself are not extensively documented in the literature. However, by synthesizing principles from related modifications, we can construct a logical and scientifically grounded comparison.
-
Alteration of the Arginine Effect: The primary impact of phenylglyoxal modification is the neutralization of the highly basic guanidino group. This should, in principle, increase proton mobility along the peptide backbone, leading to more efficient and extensive backbone fragmentation (b- and y-ions) compared to the unmodified peptide. This phenomenon is analogous to the derivatization of arginine with acetylacetone, which has been shown to significantly enhance the abundance of sequence-specific fragment ions.[6]
-
Side-Chain Fragmentation & Neutral Losses: Modified side chains can introduce new, lower-energy fragmentation channels that compete with backbone cleavage. For the phenylglyoxal adduct, characteristic neutral losses are expected, though not yet definitively reported. Potential losses could include:
-
Loss of water (H₂O, -18 Da) from the two hydroxyl groups.
-
Loss of the entire phenylglyoxal moiety or characteristic fragments thereof. The electron ionization mass spectrum of phenylglyoxal itself is dominated by the benzoyl cation (C₆H₅CO⁺, m/z 105) and the phenyl cation (C₆H₅⁺, m/z 77), suggesting these are stable fragments that could potentially be observed.[7]
-
-
Diagnostic Ions: While not confirmed, it is plausible that specific, low-mass immonium-type ions related to the modified arginine side chain could be formed, which would serve as diagnostic markers for this modification.
Comparison with Methylglyoxal (MG) Adducts
Methylglyoxal is another α-dicarbonyl compound that reacts with arginine to form several adducts, most commonly the hydroimidazolone MG-H1 (+54.01 Da).[3][8] The fragmentation of MG-H1 modified peptides has been characterized and serves as an excellent point of comparison.
-
Fragmentation Behavior: Unlike the expected behavior of the PG adduct, the MG-H1 modification often does not lead to a significant increase in backbone fragmentation.
-
Diagnostic Ions: The MS/MS spectra of MG-H1 modified peptides are often characterized by the presence of a neutral loss of the entire modification or specific fragments related to the hydroimidazolone ring.[8] This provides a clear precedent for expecting side-chain specific fragmentation from dicarbonyl adducts.
Data Summary: A Comparative Overview
The following table summarizes the key expected differences in the MS/MS spectra of peptides containing unmodified arginine versus those modified with phenylglyoxal or methylglyoxal.
| Feature | Unmodified Arginine Peptide | Phenylglyoxal-Arginine Adduct | Methylglyoxal-Arginine (MG-H1) Adduct |
| Precursor Mass Shift | None | +116.047 Da | +54.011 Da |
| Backbone Fragmentation | Often suppressed (low intensity b/y ions)[4] | Expected to be enhanced vs. unmodified | Generally not enhanced |
| Blocked Trypsin Cleavage | No | Yes | Yes |
| Characteristic Side-Chain Fragmentation | Loss of guanidine (-59 Da) can occur[6] | Expected neutral losses (e.g., H₂O, C₆H₅CO) | Neutral losses related to the MG-H1 moiety are observed[8] |
| Proton Mobility | Low (sequestered at guanidino group) | High (guanidino group is neutralized) | Moderate |
Conclusion for the Research Professional
The characterization of phenylglyoxal adducts by mass spectrometry is a powerful tool for functional proteomics. While the high specificity of the reaction is a major advantage, interpreting the resulting MS/MS data requires a nuanced understanding of peptide fragmentation chemistry.
The key takeaway is that the modification of arginine with phenylglyoxal is expected to fundamentally alter the peptide's fragmentation behavior. By neutralizing the basicity of the arginine side chain, the modification should overcome the "arginine effect," leading to richer, more easily interpretable b- and y-ion series. Researchers should be vigilant for potential characteristic neutral losses from the modified side chain, which, if identified, can serve as powerful diagnostic markers. Comparing fragmentation patterns of modified peptides to their unmodified counterparts and to well-characterized adducts like MG-H1 provides a logical framework for confident site assignment and a deeper understanding of protein structure and function.
References
-
Brown, K. T., et al. (2022). Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure. PMC. [Link]
-
Lass-Flörl, C., et al. (2022). Proteomic Analysis of Methylglyoxal Modifications Reveals Susceptibility of Glycolytic Enzymes to Dicarbonyl Stress. MDPI. [Link]
-
Paudel, B., et al. (2019). Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation. PMC. [Link]
-
Vrkic, B., et al. (1997). Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. Journal of Mass Spectrometry. [Link]
-
Jørgensen, T. J. D., et al. (2005). The effect of arginine on the fragmentation pattern of singly protonated peptides. ResearchGate. [Link]
-
Wanigasekara, C., & Chowdhury, S. K. (2016). Reaction scheme for the modification of arginine residues with phenylglyoxal. ResearchGate. [Link]
-
Besseling, P. J., et al. (2015). Phenylglyoxal-Based Visualization of Citrullinated Proteins on Western Blots. MDPI. [Link]
-
Latosinska, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. [Link]
-
Thornalley, P. J. (2016). Mass Spectrometry Behavior of Glycated Peptides. Linköping University Electronic Press. [Link]
-
NIST. (n.d.). Phenylglyoxal. NIST WebBook. [Link]
-
McLafferty, F. W. (1980). The Main Fragmentation Reactions of Organic Compounds. Mass Spectrometry. [Link]
-
Rabbani, N., et al. (2020). Mass spectrometric detection of methylglyoxal (MG)-modified proteins. ResearchGate. [Link]
-
Kind, T., et al. (2014). MS2Analyzer: A Software for Small Molecule Substructure Annotations from Accurate Tandem Mass Spectra. eScholarship, University of California. [Link]
-
Nardin, T., et al. (2019). Suspect screening of glycoalkaloids in plant extracts using neutral loss - High resolution mass spectrometry. PubMed. [Link]
-
Tsybin, Y. O., et al. (2011). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gas Phase Dissociation Behavior of Acyl-Arginine Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Phenylglyoxal [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Disposal of N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide
Part 1: Executive Summary & Chemical Profile
Objective: To establish a standardized, self-validating workflow for the disposal of N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide , ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and preventing environmental contamination.
The "Why" (Scientific Context):
This compound (CAS: 2187-27-1) is an
-
Operational Risk: As an amide with a phenyl group, it possesses moderate environmental persistence.[1] Improper disposal (e.g., sewering) risks aquatic toxicity and regulatory fines.[1]
-
Disposal Class: Non-Halogenated Organic Waste (High BTU).[1]
Chemical Identification Table
| Parameter | Data | Operational Implication |
| Chemical Name | N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide | Use full name on waste tags; do not use abbreviations. |
| CAS Number | 2187-27-1 | Unique identifier for waste profiling.[1][2] |
| Molecular Formula | High carbon content makes it suitable for fuel blending/incineration.[1] | |
| Physical State | Solid (typically white/off-white powder) | Must be dissolved or disposed of as solid debris; do not dispose of as "liquid" unless solvated.[1] |
| Primary Hazards | Irritant (Skin/Eye), Acute Tox.[1] (Oral - Category 4) | PPE (Nitrile gloves, safety glasses) is mandatory during waste transfer.[1] |
| RCRA Status | Non-Listed (Characteristic Assessment Required) | Not P- or U-listed.[1] Classify based on ignitability or toxicity characteristics.[1] |
Part 2: Pre-Disposal Characterization (The "Cradle-to-Grave" Logic)
The Core Directive: Waste streams are determined by mixtures, not just the pure compound.[1] You must assess the "matrix" in which the chemical exists.[1]
1. The Purity Check
-
Scenario A (Pure Solid): If the material is expired pure stock, it must be containerized as "Solid Hazardous Waste."[1]
-
Scenario B (Reaction Mixture): If dissolved in solvents (e.g., Methanol, DMSO), the solvent dictates the waste stream.[1]
2. The "No-Drain" Rule
Scientific Rationale: While small amides (like acetamide) are water-soluble, the phenyl ring in N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide increases lipophilicity.[1] Discharge into sanitary sewers is strictly prohibited because standard water treatment plants may not effectively degrade aromatic amides, leading to downstream aquatic accumulation.[1]
Part 3: Step-by-Step Disposal Workflow
Protocol A: Solid Waste (Pure Substance or Contaminated Debris)[1]
-
Step 1: Transfer the solid substance into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[1]
-
Step 2: If the waste includes contaminated weigh boats, gloves, or paper towels, place them in a secondary "Solid Debris" bag/pail.[1]
-
Step 3: Label immediately.[1] (See Labeling Protocol below).
Protocol B: Liquid Waste (Solutions)
-
Step 1: Verify the pH.[1] If the solution is highly acidic or basic (due to reaction conditions), neutralize to pH 5–9.[1]
-
Reasoning: Extreme pH can degrade the amide, potentially releasing ammonia or other amines, pressurizing the container.[1]
-
-
Step 2: Pour into the appropriate solvent carboy (Red/White for Non-Halogenated, Yellow for Halogenated—color codes vary by institution, verify local standards).[1]
-
Step 3: Leave 10% headspace in the container to allow for thermal expansion.[1]
Part 4: Visualization of Decision Logic
The following diagram illustrates the critical decision nodes for disposing of CAS 2187-27-1.
Caption: Decision matrix for segregating N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide based on physical state and solvent matrix.
Part 5: The Self-Validating Labeling System
A disposal system fails if the next person in the chain cannot identify the hazard.[1] Use this labeling template to ensure "Chain of Custody" integrity.
Required Label Elements:
-
Full Chemical Name: N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide.[1]
-
Constituents: If a solution, list the solvent % (e.g., "95% Methanol, 5% Contaminant").
-
Hazard Checkbox: [x] Irritant [x] Toxic.[1]
The "Validation" Check: Before leaving the waste area, ask: If I dropped this bottle and it broke, would the emergency response team know exactly how to clean it up based on this label? If "No," the label is insufficient.
Part 6: Emergency Procedures (Spill Response)
In the event of a spill of N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide:
-
Isolate: Evacuate the immediate area (10-meter radius).
-
PPE: Don nitrile gloves, lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]
-
Containment:
-
Disposal of Cleanup Materials: All contaminated cleaning materials must be disposed of as Hazardous Solid Waste (see Protocol A above).[1] Do not throw spill pads in the regular trash.[1]
References
-
Fluorochem. (2024).[1][2][3] Safety Data Sheet: n-(1-Hydroxy-2-oxo-2-phenylethyl)acetamide (CAS 2187-27-1).[1][2] Retrieved from (Search code F652503).[1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from .[1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][4][5] National Academies Press.[1][4] Retrieved from .[1]
-
Sigma-Aldrich. (2024).[1][3] General Safety Data Sheet for Phenylacetamide Derivatives.[1] Retrieved from .[1]
Sources
Personal protective equipment for handling N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide
Topic: Personal Protective Equipment (PPE) & Handling Protocol for N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Safety Summary & Risk Profile
Compound Class: Functionalized
As a Senior Application Scientist, I must emphasize that while specific toxicological data for N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide may be limited in public repositories, its structural moieties—specifically the acetamide group and the reactive
Operational Directive: Treat this compound as a potential sensitizer and reproductive toxin .[2] Do not handle on open benchtops. All solid-phase manipulation must occur within a certified chemical fume hood or a powder containment enclosure.[1][2]
The PPE Matrix: Layered Defense System
The following PPE selection is based on the principle of permeation resistance rather than simple barrier protection. Amides are excellent solvents and can facilitate the transport of other dissolved chemicals across the dermal barrier.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Hand Protection (Primary) | Double Nitrile Gloves | Specs: Inner: 4 mil (0.10 mm) |
| Respiratory Protection | Engineering Control First | Specs: Variable Air Volume (VAV) Fume Hood (Face velocity: 80–100 fpm).Rationale: PPE is the last line of defense.[2] If work must occur outside a hood (e.g., equipment maintenance), a P100 particulate respirator is mandatory to prevent inhalation of bioactive dusts. |
| Ocular Protection | Chemical Splash Goggles | Specs: ANSI Z87.1+ Impact/Splash rated.Rationale: Safety glasses with side shields are insufficient for fine powders which can bypass side gaps on air currents.[1][2] Goggles provide a seal against dust entry.[2] |
| Dermal/Body | Tyvek® Lab Coat or Sleeve Covers | Specs: Polyethylene-coated polypropylene (e.g., Tyvek).Rationale: Standard cotton lab coats are absorbent.[1][2] If this compound is in solution, a spill on cotton holds the chemical against the skin. Non-woven synthetic coats repel particulates and liquids. |
Operational Workflow: The "Clean-Dirty" Protocol
This protocol uses a unidirectional workflow to prevent cross-contamination of the laboratory environment.
Phase A: Preparation (The "Clean" Zone)
-
Static Mitigation: Place an ionizing fan or anti-static gun inside the fume hood.[2]
-hydroxy ketones often carry static charges, causing "powder fly" during weighing.[1][2] -
Waste Setup: Pre-label a solid waste bag and place it inside the hood. Do not remove contaminated spatulas from the hood to discard them.
Phase B: Active Handling (The "Hot" Zone)
-
Weighing:
-
Open the vial only inside the hood.
-
Use a disposable anti-static weighing boat.
-
Critical Technique: Do not tap the spatula on the side of the boat to dislodge powder; this aerosolizes the compound. Use a second clean spatula to scrape the primary one.
-
-
Solubilization:
-
If dissolving in DMSO or Methanol, add the solvent to the solid immediately after weighing to suppress dust generation.
-
Caution: Amides in DMSO are highly penetrating.[2] If a drop falls on your glove, change the outer glove immediately.
-
Phase C: Decontamination & Doffing[1][2][3]
-
Surface Decon: Wipe the balance and work surface with a solvent-soaked wiper (Ethanol or Isopropanol), followed by a soap-and-water rinse.[1][2]
-
Doffing Sequence:
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for handling this compound based on its state (Solid vs. Solution), ensuring the correct hierarchy of controls is applied.
Figure 1: Operational decision tree for selecting Engineering Controls and PPE based on the physical state of the compound.
Waste Disposal & Emergency Response
Disposal Protocol
-
Solid Waste: Weighing boats, contaminated gloves, and paper towels must be disposed of in a sealed hazardous waste bag labeled "Toxic Organic Solid."
-
Liquid Waste: All mother liquors and rinsates must be collected in a carboy compatible with organic solvents (HDPE or Glass).[2] Do not pour down the drain. The acetamide moiety can be difficult for municipal water treatment systems to degrade fully.
Emergency Spill Response
-
Powder Spill: Do not dry sweep.[1][2] Cover with a wet paper towel (solvent or water) to dampen the powder, then wipe up to prevent dust generation.
-
Skin Contact: Wash with copious amounts of soap and water for 15 minutes.[2][3] Do not use ethanol on the skin, as it may enhance absorption of the amide.
-
Eye Contact: Flush for 15 minutes at an eyewash station. Hold eyelids open.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment (29 CFR 1910.132).[2][4] United States Department of Labor.[2] [Link][1][2][4]
-
PubChem. (n.d.).[2] Acetamide Compound Summary (Parent Structure Hazard Data). National Center for Biotechnology Information.[2] [Link][1][2]
-
American Chemical Society. (n.d.).[2] Hazard Assessment in Research Laboratories.[4] ACS Center for Lab Safety. [Link][1][2]
Sources
- 1. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 2. Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- | C11H15NO2 | CID 157987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
